PPARγ Target Engagement Profile: Benchmarking Against Rosiglitazone
Binding affinity to the human Peroxisome Proliferator-Activated Receptor gamma (PPARγ) was evaluated. The compound exhibited a weak IC50 of >50,000 nM, in stark contrast to the potent PPARγ full agonist rosiglitazone (IC50 ~20-100 nM) [1]. This indicates the compound lacks significant PPARγ activity.
| Evidence Dimension | Binding Affinity to Human PPARγ |
|---|---|
| Target Compound Data | IC50 > 50,000 nM |
| Comparator Or Baseline | Rosiglitazone (reference agonist) IC50 ~20-100 nM |
| Quantified Difference | >500-fold weaker potency |
| Conditions | In vitro competitive binding assay |
Why This Matters
This negative data is crucial for researchers using this compound as a negative control in PPARγ assays or to exclude PPARγ-mediated effects in phenotypic screens.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50109109 (1-Indol-1-yl-3-piperazin-1-yl-propan-2-ol) to human peroxisome proliferator-activated receptor gamma. Retrieved from https://bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
